molecular formula C8H6ClN B1365388 3-Chloro-5-methylbenzonitrile CAS No. 189161-09-9

3-Chloro-5-methylbenzonitrile

Cat. No.: B1365388
CAS No.: 189161-09-9
M. Wt: 151.59 g/mol
InChI Key: VQMCGWDQAVDACL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-methylbenzonitrile is a chemical compound with the molecular formula C8H6ClN . It is used for research purposes .


Synthesis Analysis

The synthesis of this compound involves a reaction with 1-bromo-3-chloro-5-methylbenzene and zinc cyanide in the presence of 1,1’-bis(diphenylphosphino)ferrocene and tris(dibenzylideneacetone)dipalladium(0) in N,N-dimethylformamide .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C8H6ClN/c1-6-2-7 (5-10)4-8 (9)3-6/h2-4H,1H3 . The molecular weight of this compound is 151.6 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry, sealed environment .

Scientific Research Applications

Reactivity in Nucleophilic Substitution

  • Research indicates that derivatives of meta-halo-3-methylbenzonitrile, including those with chlorine substituents, show varying reactivity towards aromatic nucleophilic substitution. Specifically, these compounds have been used in microwave-induced nucleophilic [18F]fluorination on aromatic rings (Guo et al., 2008).

Photochemistry Studies

  • The photochemistry of halogenated benzonitrile derivatives, such as 5-chloro-2-hydroxybenzonitrile, has been studied to understand the formation of transient carbene species and their reactivity, providing insights into the photochemical behavior of similar compounds (Bonnichon et al., 1999).

Synthetic Methodologies

  • Improved synthetic routes have been developed for derivatives of chloro-methylbenzonitrile, like 1-chloro-6-methoxy-isoquinolin-3-ol, indicating the role of these compounds in facilitating efficient and reproducible chemical synthesis (Zheng et al., 2009).

Pesticide Development

  • The synthesis of 3-fluoro-4-methylbenzonitrile has been reported, highlighting its importance in the development and production of new pesticides (Min, 2006).

Thermochemistry and Vibrational Spectroscopy

  • Studies on methylbenzonitriles, including chloro-methylbenzonitrile derivatives, have provided valuable data on gas-phase enthalpies of formation and vaporization enthalpies, useful in thermochemical analysis (Zaitseva et al., 2015).
  • Vibrational spectroscopy has been employed to study derivatives of chloro-methylbenzonitrile, contributing to our understanding of molecular structure through Raman and infrared spectroscopy (Chatterjee et al., 1978).

Quantum Chemical Calculations

  • Quantum chemical calculations on derivatives like 4-chloro-3-nitrobenzonitrile have provided insights into molecular properties such as vibrational frequencies and molecular orbital energies (Sert et al., 2013).

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H301+H311+H331-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Properties

IUPAC Name

3-chloro-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c1-6-2-7(5-10)4-8(9)3-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMCGWDQAVDACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440635
Record name 3-Chloro-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189161-09-9
Record name 3-Chloro-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-methylbenzonitrile
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-methylbenzonitrile
Reactant of Route 3
3-Chloro-5-methylbenzonitrile
Reactant of Route 4
Reactant of Route 4
3-Chloro-5-methylbenzonitrile
Reactant of Route 5
Reactant of Route 5
3-Chloro-5-methylbenzonitrile
Reactant of Route 6
3-Chloro-5-methylbenzonitrile
Customer
Q & A

Q1: What is the significance of 3-chloro-5-methylbenzonitrile in the context of the research paper?

A1: The research paper highlights a novel method for synthesizing aryl nitriles, including this compound, through a two-step process: iridium-catalyzed C-H borylation followed by copper-mediated cyanation of the resulting arylboronic esters. [] This specific compound serves as a versatile intermediate for producing various 3,5-disubstituted aromatic compounds. The researchers demonstrate this by converting this compound into corresponding aldehydes, ketones, amides, carboxylic acids, tetrazoles, and benzylamines. [] This showcases the utility of the iridium-catalyzed borylation/cyanation sequence in producing valuable chemical building blocks for further synthetic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.